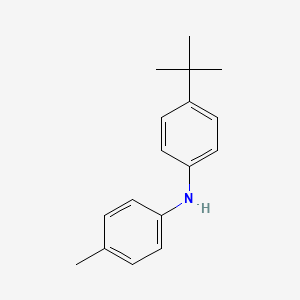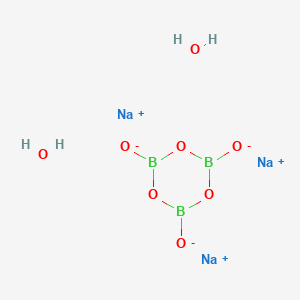
6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 6-mercaptopurine.
Thioether Formation: The 2-fluorobenzyl chloride is reacted with 6-mercaptopurine in the presence of a base, such as potassium carbonate, to form the thioether linkage.
Isobutylation: The resulting intermediate is then subjected to isobutylation using isobutyl bromide and a suitable base, such as sodium hydride, to introduce the isobutyl group at the 9-position of the purine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity and selectivity, leading to modulation of biological pathways. The compound’s effects can be attributed to its ability to interfere with nucleic acid synthesis, enzyme activity, or signal transduction processes.
類似化合物との比較
Similar Compounds
- 6-((2-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine
- 6-((2-Methylbenzyl)thio)-9-isobutyl-9H-purin-2-amine
- 6-((2-Bromobenzyl)thio)-9-isobutyl-9H-purin-2-amine
Uniqueness
6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is unique due to the presence of the fluorine atom in the benzylthio group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
特性
| 1763-44-6 | |
分子式 |
C16H18FN5S |
分子量 |
331.4 g/mol |
IUPAC名 |
6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18FN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-5-3-4-6-12(11)17/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChIキー |
NYTCUUIHCKBEIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)

![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)

